molecular formula C15H15ClFN3O2 B12690619 2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide CAS No. 63960-71-4

2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide

Cat. No.: B12690619
CAS No.: 63960-71-4
M. Wt: 323.75 g/mol
InChI Key: FJFWRDDAYRSVMB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorobenzoyl moiety, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

63960-71-4

Molecular Formula

C15H15ClFN3O2

Molecular Weight

323.75 g/mol

IUPAC Name

2-chloro-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-N-methylacetamide

InChI

InChI=1S/C15H15ClFN3O2/c1-9-13(14(22)10-6-4-5-7-11(10)17)15(20(3)18-9)19(2)12(21)8-16/h4-7H,8H2,1-3H3

InChI Key

FJFWRDDAYRSVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)N(C)C(=O)CCl)C

Origin of Product

United States

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